molecular formula C15H19FN2O3S B6956986 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide

Cat. No.: B6956986
M. Wt: 326.4 g/mol
InChI Key: MSCCVJLDTOGBAY-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and a sulfonamide moiety

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-10(2)22(19,20)18(15-8-6-5-7-14(15)16)9-13-11(3)17-21-12(13)4/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCVJLDTOGBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C2=CC=CC=C2F)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, and the sulfonamide moiety is formed through sulfonation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-chlorophenyl)propane-2-sulfonamide
  • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-bromophenyl)propane-2-sulfonamide
  • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-iodophenyl)propane-2-sulfonamide

Uniqueness

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)propane-2-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its halogenated analogs.

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